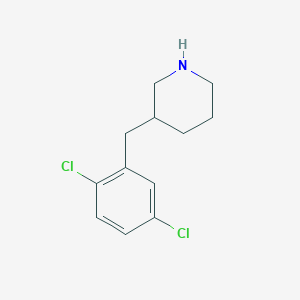![molecular formula C12H17FN2 B13610511 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-fluoro-5-methylphenylmethyl group, making it a valuable molecule for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical and chemical industries .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(3-Fluoro-5-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. It has been found to inhibit the activity of enzymes such as matrix metalloproteinases and phosphodiesterases, which are involved in cancer cell growth and inflammation. Additionally, it activates the AMP-activated protein kinase pathway, which plays a role in energy homeostasis and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-Fluoro-3-methylphenyl)methyl]piperazine
- 1-[(3-Fluoro-4-methylphenyl)methyl]piperazine
- 1-[(3-Fluoro-5-chlorophenyl)methyl]piperazine
Uniqueness
1-[(3-Fluoro-5-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methyl groups enhances its reactivity and potential biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H17FN2 |
|---|---|
Peso molecular |
208.27 g/mol |
Nombre IUPAC |
1-[(3-fluoro-5-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-6-11(8-12(13)7-10)9-15-4-2-14-3-5-15/h6-8,14H,2-5,9H2,1H3 |
Clave InChI |
IWDDRHAJKWFPHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


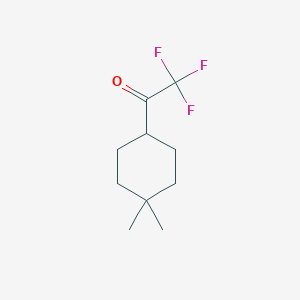


![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

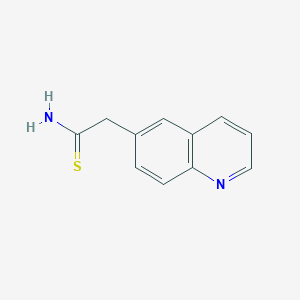
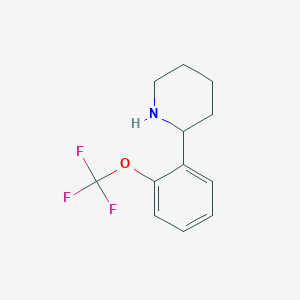
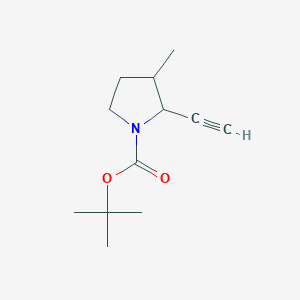
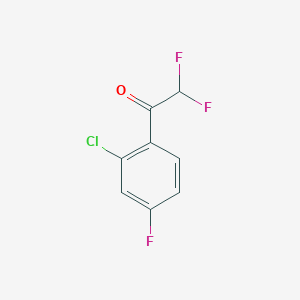
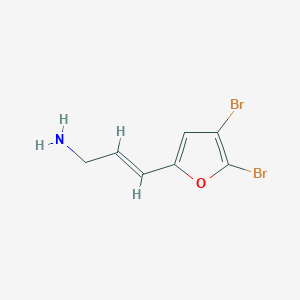

![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
